molecular formula C19H20N2O2S2 B12791479 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione CAS No. 32418-95-4

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione

Cat. No.: B12791479
CAS No.: 32418-95-4
M. Wt: 372.5 g/mol
InChI Key: JCDRJBAHSISSAL-UHFFFAOYSA-N
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Description

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione is a compound of interest in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione with phenylmethylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The phenylmethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with molecular targets through its phenylmethylthio groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The compound’s reactivity and binding affinity to different molecules play a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5,5-Bis(phenylmethylthio)-2,4-thiazolidinedione: Similar structure but with a thiazolidinedione core.

    5,5-Bis(phenylmethylthio)-2,4-oxazolidinedione: Similar structure but with an oxazolidinedione core.

Uniqueness

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to its specific imidazolidinedione core and the presence of two phenylmethylthio groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications and studies.

Properties

CAS No.

32418-95-4

Molecular Formula

C19H20N2O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23)

InChI Key

JCDRJBAHSISSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CC=C3

Origin of Product

United States

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